Product packaging for 4-Ethylthiophene-3-carboxylic acid(Cat. No.:CAS No. 334918-15-9)

4-Ethylthiophene-3-carboxylic acid

Cat. No.: B3051397
CAS No.: 334918-15-9
M. Wt: 156.2 g/mol
InChI Key: FBHHSDUHWIDOJK-UHFFFAOYSA-N
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Description

4-Ethylthiophene-3-carboxylic acid (CAS 334918-15-9) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This compound features both a carboxylic acid moiety and an ethyl group on the thiophene ring, making it a versatile precursor for constructing more complex molecules. Its primary research application is in the development of novel Anoctamin 1 (ANO1) calcium-activated chloride channel inhibitors . Studies have identified 4-arylthiophene-3-carboxylic acid analogues as potent and selective ANO1 inhibitors, with one optimized compound demonstrating significant analgesic effects in animal models by attenuating allodynia induced by formalin and chronic constriction injury . The binding site for these inhibitors is predicted to be near the calcium-binding region of the ANO1 channel . As a thiophene derivative, it serves as a key intermediate in the synthesis of various heterocyclic compounds and is commonly used for the five-carbon homologation of carboxylic acids via Raney nickel desulfurization . Researchers utilize this compound to explore structure-activity relationships in drug discovery campaigns. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B3051397 4-Ethylthiophene-3-carboxylic acid CAS No. 334918-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHHSDUHWIDOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605199
Record name 4-Ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334918-15-9
Record name 4-Ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 4 Ethylthiophene 3 Carboxylic Acid and Its Analogues

Direct Synthetic Approaches to 4-Ethylthiophene-3-carboxylic Acid

Carboxylation Strategies via Organometallic Intermediates (e.g., Grignard Reagents)

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate. libretexts.org This typically involves the formation of a Grignard reagent, which is then reacted with carbon dioxide. libretexts.orgmasterorganicchemistry.com

The general process begins with the conversion of an appropriate halo-substituted thiophene (B33073) into a Grignard reagent. For the synthesis of this compound, 3-bromo-4-ethylthiophene (B2399330) would be the ideal starting material. However, the formation of Grignard reagents from 3-halothiophenes can be challenging. researchgate.net An alternative is to use organolithium intermediates, which can be formed by direct lithiation or through lithium-halogen exchange. researchgate.net

Once the organometallic species is formed, it is reacted with carbon dioxide (often in the form of dry ice) to yield a carboxylate salt. libretexts.orggoogle.com Subsequent acidification with a strong aqueous acid then produces the desired carboxylic acid. libretexts.org This method's primary limitation is the incompatibility of Grignard reagents with acidic functional groups like O-H, N-H, and S-H, as well as carbonyl groups. libretexts.orgyoutube.com

Table 1: Grignard Reagent Carboxylation

StepDescriptionReagents
1Formation of Grignard ReagentMagnesium (Mg), Alkyl/Aryl Halide
2CarboxylationCarbon Dioxide (CO2)
3AcidificationStrong Aqueous Acid (e.g., HCl)

Palladium-Catalyzed Carbonylation Procedures under Binary CO/CO2 Conditions

Recent advancements have led to the development of palladium-catalyzed direct carbonylation of C-H bonds in thiophenes. rsc.org This method avoids the pre-functionalization required for organometallic routes. In a notable study, 2-ethylthiophene (B1329412) was successfully carbonated using a palladium acetate (B1210297) (Pd(OAc)2) catalyst under a binary system of carbon monoxide (CO) and carbon dioxide (CO2). rsc.org

The reaction proceeds via the formation of an arylpalladium(II) species through C-H bond activation. rsc.org The CO acts as the carbonyl source, while the CO2 was found to suppress the thermal decomposition of the active palladium catalyst, leading to higher yields. rsc.org This approach offers a more direct and atom-economical route to thiophene carboxylic acids. rsc.org

Table 2: Palladium-Catalyzed Carbonylation of 2-Ethylthiophene

CatalystOxidantConditionsYield of Carboxylic Acid
Pd(OAc)2 (10 mol%)p-Benzoquinone (3.0 equiv.)CO (20 atm) / CO2 (1 atm)75%

Data sourced from a study on direct carbonylation of thiophenes. rsc.org

Hydrolysis of Corresponding Ethyl Esters of this compound

The hydrolysis of the corresponding ethyl ester, ethyl 4-ethylthiophene-3-carboxylate, is a straightforward and common final step in many synthetic routes to this compound. This transformation can be achieved under either acidic or basic conditions. quinoline-thiophene.com

Basic hydrolysis, often using a strong base like sodium hydroxide (B78521), results in the formation of the carboxylate salt. quinoline-thiophene.com Subsequent acidification is then required to obtain the free carboxylic acid. quinoline-thiophene.com Acid-catalyzed hydrolysis, typically employing a strong acid such as sulfuric acid, directly yields the carboxylic acid. quinoline-thiophene.com The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The steric hindrance of the ethyl ester group can lead to slower hydrolysis rates compared to a methyl ester.

Multi-Step Synthesis of Substituted Thiophene-3-carboxylic Acid Scaffolds

Multi-step syntheses provide greater flexibility in introducing a variety of substituents onto the thiophene ring. These methods often involve the initial construction of the thiophene ring followed by its functionalization.

Construction of the Thiophene Ring System and Subsequent Functionalization

Several named reactions are employed for the construction of the thiophene ring, each offering a pathway to different substitution patterns. derpharmachemica.com

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene. organic-chemistry.orgwikipedia.orguobaghdad.edu.iq The mechanism is thought to proceed through the formation of a thioketone intermediate. wikipedia.org

Hinsberg Thiophene Synthesis: This reaction utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions to yield a thiophene-2,5-dicarboxylate, which can be subsequently hydrolyzed. derpharmachemica.comresearchgate.netresearchgate.net

Fiesselmann Thiophene Synthesis: This synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikipedia.org

Gewald Aminothiophene Synthesis: This versatile, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org These 2-amino-substituted thiophenes serve as versatile intermediates for further functionalization. tandfonline.comthieme-connect.com

Following the construction of the thiophene ring, subsequent functionalization can be carried out to introduce the desired substituents.

Regioselective Introduction of Alkyl and Carboxylic Acid Groups

Achieving the desired substitution pattern on the thiophene ring often requires regioselective reactions.

The introduction of an alkyl group, such as an ethyl group, can be accomplished through Friedel-Crafts acylation followed by a reduction reaction like the Wolff-Kishner reduction. derpharmachemica.com Acylation of thiophene typically occurs preferentially at the α-position (C2 or C5). derpharmachemica.com If both α-positions are blocked, acylation can occur at a β-position (C3 or C4). derpharmachemica.com

For the regioselective introduction of a carboxylic acid group, directed metalation can be a powerful tool. Starting with a pre-functionalized thiophene, such as 2,5-dichlorothiophene, successive magnesiations at the 3- and 4-positions can be achieved using reagents like TMPMgCl·LiCl. nih.gov The resulting organometallic intermediates can then be trapped with electrophiles, including carbon dioxide, to introduce the carboxylic acid group at a specific position. nih.gov

Halogenation and Subsequent Cross-Coupling or Substitution Reactions (e.g., Bromination/Debromination, Cyanation)

The introduction of functional groups to the thiophene ring through halogenation, followed by cross-coupling or substitution reactions, represents a versatile and powerful strategy for the synthesis of this compound and its analogues. This approach allows for the regioselective installation of various substituents, which is crucial for building the desired molecular architecture. Bromination is a common entry point, creating a reactive handle for subsequent transformations such as cyanation.

A notable synthetic pathway leading to a derivative of this compound, specifically 5-cyano-4-ethylthiophene-3-carboxylic acid, highlights this strategy. The synthesis commences with 3,4-dibromothiophene (B32776), which undergoes a series of transformations to yield the target molecule. youtube.com

The initial step involves a selective monoreaction of 3,4-dibromothiophene with isopropyl magnesium chloride to form a Grignard reagent at one of the bromine-bearing carbons. This intermediate is then treated with ethyl chloroformate to produce ethyl 4-bromothiophene-3-carboxylate. youtube.com This selective functionalization is a key step in setting up the subsequent reactions.

With the 3-position functionalized, the ethyl group is introduced at the 4-position via a Molander reaction. This cross-coupling reaction utilizes potassium vinyl trifluoroborate in the presence of a palladium catalyst to yield ethyl 4-vinylthiophene-3-carboxylate. Subsequent hydrogenation of the vinyl group affords ethyl 4-ethylthiophene-3-carboxylate. youtube.com

The next critical step is the halogenation of the thiophene ring. Bromination of ethyl 4-ethylthiophene-3-carboxylate is achieved using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). This reaction selectively installs a bromine atom at the 5-position, yielding ethyl 5-bromo-4-ethylthiophene-3-carboxylate. youtube.com The directing effects of the existing substituents on the thiophene ring guide the regioselectivity of this electrophilic substitution.

Following bromination, the bromine atom serves as a leaving group for a substitution reaction to introduce a cyano group. This is accomplished through a cyanation reaction, for instance, by treating the bromo-intermediate with copper(I) cyanide (CuCN) in DMF. This step produces ethyl 5-cyano-4-ethylthiophene-3-carboxylate. youtube.com The cyano group is a valuable functional group that can be further elaborated or is a desired feature in the final molecule.

Finally, hydrolysis of the ethyl ester under appropriate conditions yields the desired 5-cyano-4-ethylthiophene-3-carboxylic acid. youtube.com This multi-step synthesis showcases the strategic use of halogenation as a key step to enable the introduction of other important functional groups.

Starting MaterialReagents and ConditionsIntermediate/Product
3,4-Dibromothiophene1. i-PrMgCl; 2. Ethyl chloroformateEthyl 4-bromothiophene-3-carboxylate
Ethyl 4-bromothiophene-3-carboxylatePotassium vinyl trifluoroborate, Pd catalystEthyl 4-vinylthiophene-3-carboxylate
Ethyl 4-vinylthiophene-3-carboxylateH₂, catalystEthyl 4-ethylthiophene-3-carboxylate
Ethyl 4-ethylthiophene-3-carboxylateNBS, DMFEthyl 5-bromo-4-ethylthiophene-3-carboxylate
Ethyl 5-bromo-4-ethylthiophene-3-carboxylateCuCN, DMFEthyl 5-cyano-4-ethylthiophene-3-carboxylate
Ethyl 5-cyano-4-ethylthiophene-3-carboxylateHydrolysis5-Cyano-4-ethylthiophene-3-carboxylic acid

Development of Scalable Synthetic Routes for Industrial and Research Applications

The development of scalable synthetic routes for this compound and its analogues is critical for their transition from laboratory-scale curiosities to compounds with practical applications in industry and research. A scalable route must be cost-effective, safe, efficient, and environmentally conscious, utilizing readily available starting materials and robust, high-yielding reactions.

The synthesis described for a derivative, 5-cyano-4-ethylthiophene-3-carboxylic acid, while multi-stepped, employs reactions that are generally amenable to scale-up, such as Grignard reactions, cross-coupling, bromination with NBS, and cyanation. youtube.com For industrial applications, optimization of each step would be necessary to maximize yield, minimize waste, and replace any hazardous or expensive reagents with more suitable alternatives. For example, catalyst loading in the cross-coupling steps would be a key parameter for optimization to reduce costs.

Furthermore, the choice of solvents and reagents is paramount for scalability. The use of solvents that are easily recycled and reagents that are non-toxic and readily available is preferred. researchgate.net For instance, while DMF is a common solvent in laboratory syntheses, its replacement with a more environmentally friendly alternative would be a goal for an industrial process.

Regio-specific syntheses are also a hallmark of scalable routes, as they avoid the formation of difficult-to-separate isomers, thus simplifying downstream processing. The development of methods to control the regiochemistry of substitution on the thiophene ring is an active area of research. For example, the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid highlights a regio-specific iodination and subsequent functionalization, demonstrating that precise control over substitution patterns is achievable and crucial for efficient synthesis. google.com

Mechanistic Investigations of Chemical Transformations Involving 4 Ethylthiophene 3 Carboxylic Acid Derivatives

Mechanisms of Nucleophilic Acyl Substitution in Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including those of 4-Ethylthiophene-3-carboxylic acid. vanderbilt.edupressbooks.pub This reaction involves the replacement of a leaving group on the acyl carbon by a nucleophile. The general mechanism proceeds through a two-stage process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. vanderbilt.edupressbooks.publibretexts.org

The reactivity of the carboxylic acid derivative is paramount in these transformations and is influenced by the stability of the carbonyl group and the ability of the leaving group to depart. libretexts.org More reactive derivatives, such as acyl chlorides, readily react with a wide range of nucleophiles, while less reactive derivatives like amides require more forcing conditions. vanderbilt.edu

A common transformation is the conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This is followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride on the protonated acyl chlorosulfite intermediate. libretexts.org

Esters, another important class of derivatives, undergo nucleophilic acyl substitution, such as hydrolysis to the parent carboxylic acid. vanderbilt.edu This can be achieved under both acidic and basic conditions. vanderbilt.edu Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by water. libretexts.org In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com

The following table summarizes the key steps in the nucleophilic acyl substitution of a generic 4-ethylthiophene-3-carbonyl derivative with a nucleophile (Nu⁻).

StepDescription
1. Nucleophilic AttackThe nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the 4-ethylthiophene-3-carbonyl derivative.
2. Tetrahedral Intermediate FormationA tetrahedral intermediate is formed, where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. youtube.com
3. Leaving Group EliminationThe electrons from the oxygen atom reform the carbonyl double bond, leading to the expulsion of the leaving group (Y⁻). vanderbilt.edu
4. Product FormationThe final product is the new 4-ethylthiophene-3-carbonyl derivative with the incorporated nucleophile.

Mechanistic Pathways of Reduction of the Carboxylic Acid Group to Alcohols

The reduction of the carboxylic acid group of this compound to a primary alcohol is a synthetically useful transformation. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The reaction mechanism is thought to proceed in multiple steps. chemguide.co.uk Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction. Subsequently, the resulting carboxylate is reduced. The reduction involves the delivery of hydride ions to the carbonyl carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄. libretexts.orgchemguide.co.uk

More recent developments have explored catalytic methods for the reduction of carboxylic acids, which are considered more environmentally friendly. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) has been shown to effectively reduce various carboxylic acids to their corresponding alcohols under mild conditions. nih.gov The proposed mechanism for this catalytic process involves the formation of a silyl (B83357) ester intermediate. nih.gov

The key stages in the LiAlH₄ reduction of this compound are outlined below:

StepDescription
1. DeprotonationA hydride ion from LiAlH₄ deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. libretexts.org
2. Nucleophilic Acyl SubstitutionA second hydride ion attacks the carbonyl carbon of the carboxylate, leading to a tetrahedral intermediate. libretexts.orglibretexts.org
3. Aldehyde FormationThe tetrahedral intermediate collapses, eliminating an OAlH₂⁻ group to form the corresponding aldehyde. libretexts.org
4. Nucleophilic AdditionA third hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate. libretexts.org
5. ProtonationThe alkoxide is protonated upon acidic workup to yield the primary alcohol. libretexts.org

Elucidation of Palladium-Catalyzed C-H Activation Mechanisms in Thiophene (B33073) Carboxylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiophene rings. rsc.orgyoutube.com The carboxylation of thiophenes with carbon dioxide (CO₂) using a palladium catalyst is a particularly attractive transformation for synthesizing thiophenecarboxylic acids. mdpi.com

Mechanistic studies, often employing density functional theory (DFT) calculations, have provided significant insights into these reactions. mdpi.com One proposed mechanism for the palladium-catalyzed carboxylation of thiophene involves several key steps. mdpi.com It begins with the cleavage of a C-H bond of the thiophene ring, assisted by the palladium catalyst, often in the form of palladium acetate (B1210297), to form a palladium-carbon bond. mdpi.com This is followed by the insertion of CO₂ into the Pd-C bond, which is often the rate-determining step. mdpi.com Finally, the desired thiophenecarboxylate product is released.

The presence of ligands and additives can significantly influence the reaction mechanism and efficiency. For instance, S,O-ligands have been shown to promote palladium-catalyzed C-H olefination of thiophenes by triggering the formation of more reactive cationic palladium species. nih.gov Kinetic studies and the analysis of kinetic isotope effects (KIE) can help identify the rate-determining step, which is often the C-H activation step itself. nih.govacs.org

A general mechanistic cycle for the palladium-catalyzed carboxylation of a thiophene is presented below.

StageDescriptionKey Intermediates
1. C-H ActivationThe palladium catalyst cleaves a C-H bond on the thiophene ring.Thienyl-Palladium complex
2. CO₂ InsertionA molecule of carbon dioxide inserts into the Palladium-Carbon bond. This is often the rate-determining step. mdpi.comPalladacycle with incorporated CO₂
3. Reductive Elimination/ProtonolysisThe thiophenecarboxylate product is formed and the active palladium catalyst is regenerated.Palladium(0) or a protonated Palladium species

Exploration of Reaction Pathways in Complex Organic Systems Involving Thiophene Carboxylic Acids

Thiophene carboxylic acids, such as this compound, can be key components in more complex reaction sequences and multicomponent reactions. Understanding the interplay of different reaction pathways is essential for controlling the outcome of these transformations.

For example, in the synthesis of complex heterocyclic systems, a thiophene carboxylic acid derivative might undergo a sequence of reactions, such as an initial cross-coupling reaction followed by an intramolecular cyclization. The regioselectivity of these reactions is often a critical factor. rsc.org

In the context of palladium-catalyzed C-H functionalization, the presence of multiple potential reaction sites on a substituted thiophene can lead to a mixture of products. rsc.org The regiochemical outcome can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in direct arylation reactions, different positions on the thiophene ring can be targeted. acs.orgacs.org

The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, is a testament to the understanding of complex reaction pathways. These processes rely on the compatibility of different reagents and catalysts and the sequential nature of the individual reaction steps. rsc.org

Derivatization and Functional Group Interconversion Strategies for the Carboxylic Acid Moiety

Esterification Reactions for Protective Group Chemistry and Activated Ester Formation

Esterification of 4-ethylthiophene-3-carboxylic acid serves two primary purposes: the installation of a protecting group and the formation of activated esters for subsequent reactions.

Protective Group Chemistry: The carboxylic acid functionality can be masked as an ester to prevent its interference in reactions targeting other parts of the molecule. wikipedia.orgorganic-chemistry.org Common esters used for protection include methyl, ethyl, and benzyl (B1604629) esters. libretexts.org The choice of the ester depends on the desired stability and the conditions required for its removal (deprotection). For instance, benzyl esters can be removed by hydrogenolysis, a mild method that often does not affect other functional groups. libretexts.orgyoutube.com tert-Butyl esters, known for their steric bulk, are resistant to nucleophilic attack and can be removed under acidic conditions. libretexts.orgyoutube.com

The classic method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org

Activated Ester Formation: Activated esters are more reactive than simple alkyl esters and are excellent intermediates for reactions like amide bond formation. They are typically formed by reacting the carboxylic acid with specific alcohols that contain electron-withdrawing groups, making the ester a better leaving group.

Amide Bond Formation Techniques: Coupling Carboxylic Acids with Amines and Other Nucleophiles

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical compounds. researchgate.net this compound can be coupled with a wide variety of primary and secondary amines, as well as other nucleophiles, to generate a diverse library of amide derivatives. umich.eduorganic-chemistry.org

Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. khanacademy.org Therefore, the carboxylic acid is typically "activated" first. This can be achieved in several ways:

Use of Coupling Reagents: A host of coupling reagents have been developed to facilitate amide bond formation under mild conditions. escholarship.orgorganic-chemistry.orgrsc.org Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and reduce side reactions like racemization. peptide.comnih.govyoutube.comlibretexts.org Other powerful coupling reagents include HATU and HBTU. escholarship.org

Conversion to Reactive Intermediates: As discussed below, the carboxylic acid can be converted to more reactive species like acid chlorides or anhydrides, which then readily react with amines to form amides. khanacademy.org

The choice of coupling method depends on the specific amine and the presence of other functional groups in the molecule. For electron-deficient amines, which are less reactive, more potent coupling reagents or harsher reaction conditions may be necessary. nih.gov

Conversion to Acid Halides and Anhydrides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid group, it can be converted into an acid halide (most commonly an acid chloride) or an acid anhydride. e-bookshelf.de These intermediates are highly susceptible to nucleophilic attack and are versatile precursors for various derivatives.

Acid Halide Formation: this compound can be converted to its corresponding acid chloride, 4-ethylthiophene-3-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgchemguide.co.uk Phosphorus tribromide (PBr₃) can be used to form the acid bromide. libretexts.org These reactions typically proceed readily, replacing the hydroxyl group of the carboxylic acid with a halogen. libretexts.org

Acid Anhydride Formation: Acid anhydrides can be formed by reacting an acid chloride with a carboxylate salt. Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid, although this often requires harsh conditions. A more common laboratory method involves reacting an acid chloride with the corresponding carboxylic acid. libretexts.org

These reactive intermediates are not typically isolated and are often used in situ for subsequent reactions, such as the formation of esters, amides, and thioesters.

Introduction of Diverse Functional Groups (e.g., Cyano, Amido, Amino) onto the Thiophene (B33073) Core

While the primary focus is on the carboxylic acid moiety, the thiophene ring itself can be functionalized. The presence of the ethyl and carboxylic acid groups influences the regioselectivity of these reactions. Electrophilic aromatic substitution is a common pathway for introducing new functional groups onto the thiophene ring. nih.gov

Cyanation: The introduction of a cyano group onto the thiophene ring can be achieved through various methods, often involving palladium-catalyzed cross-coupling reactions of a halogenated thiophene derivative with a cyanide source. rsc.orgunivie.ac.at For instance, a bromo-substituted this compound derivative could potentially undergo cyanation. Electrochemical methods for the cyanation of thiophenols and thiols have also been developed. researchgate.netnih.gov

Amidation: Direct amidation of the thiophene C-H bond is a developing area of research. researchgate.net

Amination: The introduction of an amino group onto the thiophene ring can be accomplished through several strategies. acs.org One approach involves the reduction of a nitro group, which would first need to be introduced onto the ring via nitration. Another method is through C-H amination reactions, which are an active area of research. researchgate.net A patent describes a method for preparing 2-aminothiophene-3-carboxamide (B79593) derivatives. google.com

Advanced Functionalization at the Ethyl Substituent

The ethyl group at the 4-position of the thiophene ring also presents opportunities for functionalization, although this is generally less common than modifications to the carboxylic acid or the thiophene ring itself. Reactions at the ethyl group would typically involve free-radical halogenation at the benzylic-like position (the carbon adjacent to the thiophene ring), followed by nucleophilic substitution to introduce a variety of functional groups. However, the reactivity of the thiophene ring towards electrophiles and the presence of the carboxylic acid group would need to be considered to ensure selectivity.

Advanced Spectroscopic and Structural Characterization Techniques for Thiophene Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Ethylthiophene-3-carboxylic acid. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the atomic arrangement can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for the ethyl group and the thiophene (B33073) ring protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The two protons on the thiophene ring would appear as distinct signals in the aromatic region. The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (10-12 ppm or higher). libretexts.org Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

The carbon (¹³C) NMR spectrum complements the proton data. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the thiophene ring will have characteristic shifts in the aromatic region, while the ethyl group carbons will appear in the aliphatic (upfield) region of the spectrum.

Predicted NMR Data for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)¹H NMR10.0 - 13.0Broad singlet, position is concentration and solvent dependent.
Thiophene Ring (H-2, H-5)¹H NMR7.0 - 8.5Two distinct signals, likely doublets.
Ethyl Group (-CH₂CH₃)¹H NMR~2.8 (quartet)Protons adjacent to the thiophene ring.
Ethyl Group (-CH₂CH₃)¹H NMR~1.3 (triplet)Terminal methyl protons.
Carbonyl Carbon (-COOH)¹³C NMR165 - 175Deshielded due to the electronegative oxygens.
Thiophene Ring (C-2, C-3, C-4, C-5)¹³C NMR120 - 145Four distinct signals.
Ethyl Group (-CH₂CH₃)¹³C NMR~25Methylene carbon.
Ethyl Group (-CH₂CH₃)¹³C NMR~15Methyl carbon.

Note: These are predicted values based on general principles and data from similar thiophene and carboxylic acid compounds. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help in assigning the thiophene ring protons by showing potential, albeit weaker, long-range couplings between them.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the thiophene proton signals would correlate to their respective thiophene carbon signals, and the ethyl group proton signals would correlate to the ethyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.com Key expected HMBC correlations for this compound would include:

Correlations from the methylene (CH₂) protons of the ethyl group to the C4 and C5 carbons of the thiophene ring, confirming the position of the ethyl group.

Correlations from the thiophene ring protons (H-2 and H-5) to the carbonyl carbon, confirming the position of the carboxylic acid group at C3.

Correlations between the thiophene protons and various thiophene carbons, confirming the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₇H₈O₂S), the exact molecular weight is 156.02 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 156.

The fragmentation of carboxylic acids in a mass spectrometer is well-characterized. Common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For aromatic acids, the molecular ion peak is often strong and prominent. libretexts.orgyoutube.com Key fragmentation patterns expected for this compound include:

Loss of a hydroxyl radical (-OH): This gives a prominent peak at [M - 17]⁺, corresponding to an m/z of 139. This fragment is an acylium ion.

Loss of the carboxyl group (-COOH): This results in a peak at [M - 45]⁺, corresponding to an m/z of 111.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group would lead to a fragment at [M - 29]⁺, m/z = 127.

McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which for some acids results in a characteristic fragment at m/z = 60. youtube.com

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Formula of Lost Neutral
156[M]⁺ (Molecular Ion)-
139[M - OH]⁺•OH
127[M - C₂H₅]⁺•C₂H₅
111[M - COOH]⁺•COOH

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. iosrjournals.org

Analysis of Carbonyl Stretching Frequencies and Characteristic Absorptions

The IR spectrum of a carboxylic acid is dominated by two very characteristic absorptions. libretexts.org

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions. This dimerization results in a very strong and exceptionally broad O-H stretching absorption band, which can extend from 3300 cm⁻¹ down to 2500 cm⁻¹. libretexts.orgorgchemboulder.com This broad band often overlaps with the sharper C-H stretching absorptions.

C=O Stretch: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer gives rise to a strong, intense band in the region of 1760-1690 cm⁻¹. orgchemboulder.com Conjugation with the thiophene ring and hydrogen bonding both tend to shift this absorption to a lower frequency (wavenumber). For a dimer, this peak is typically observed around 1710 cm⁻¹. libretexts.org

C-S Stretch: The thiophene ring also exhibits C-S stretching modes, which are typically found in the 850-600 cm⁻¹ region. iosrjournals.org

Investigation of Intermolecular Interactions via Vibrational Modes

The position and shape of the O-H and C=O stretching bands are highly sensitive to intermolecular hydrogen bonding. In the gas phase or in very dilute non-polar solutions, carboxylic acids can exist as monomers. In this state, the O-H stretch appears as a sharper band around 3500 cm⁻¹, and the C=O stretch shifts to a higher wavenumber (by ~25 cm⁻¹ or more) compared to the dimer. libretexts.org By comparing spectra taken under different conditions (e.g., solid state vs. dilute solution), the strength and nature of the hydrogen bonding can be investigated. The broadness of the O-H stretch in the condensed phase is direct evidence of the strong intermolecular hydrogen-bonded network formed by the carboxylic acid dimers. bitp.kiev.uayoutube.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and crystal packing.

While the crystal structure of this compound has not been specifically reported, the crystallographic data for the parent compound, thiophene-3-carboxylic acid, is available and provides a strong basis for understanding the solid-state structure. The crystal structure of thiophene-3-carboxylic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 219409. nih.gov

From the study of thiophene-3-carboxylic acid, it is known that carboxylic acids in the solid state commonly form hydrogen-bonded dimers. libretexts.org In these dimers, the carboxylic acid groups of two molecules are linked by two strong hydrogen bonds, creating a stable eight-membered ring. It is highly probable that this compound would also exhibit this dimeric hydrogen bonding motif in its crystal structure. The planarity of the thiophene ring and the carboxylic acid group would be a key feature, with the ethyl group likely adopting a staggered conformation to minimize steric hindrance.

Table 2: Crystallographic Data for the Parent Compound, Thiophene-3-carboxylic acid (CCDC 219409)

ParameterValue
CCDC Number219409
Chemical FormulaC5H4O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.865(2)
b (Å)7.608(3)
c (Å)12.072(5)
β (°)101.59(3)
Volume (ų)527.7(3)
Z4

Data sourced from the Cambridge Crystallographic Data Centre, associated with DOI:10.1016/S0040-6031(03)00188-6. nih.gov

Hyphenated Analytical Techniques (e.g., GC×GC/MS for Compound Profiling)

Hyphenated analytical techniques combine two or more analytical methods to achieve a higher level of performance in separation and detection than can be obtained with the individual techniques alone. For the comprehensive profiling of complex mixtures containing this compound and related substances, gas chromatography-mass spectrometry (GC-MS) and, more powerfully, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) are exceptionally well-suited. nih.govresearchgate.net

In GC-MS, the gas chromatograph separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

GC×GC-MS offers significantly enhanced separation power by using two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). This two-dimensional separation spreads the components over a two-dimensional plane, allowing for the resolution of co-eluting peaks that would overlap in a one-dimensional GC separation. This is particularly advantageous for analyzing complex matrices where numerous compounds with similar properties may be present.

The mass spectrometer coupled to the GC×GC system provides a third dimension of data, the mass spectrum, for each separated component. This allows for confident identification of the compounds based on their mass fragmentation patterns, which can be compared to spectral libraries. The high sensitivity and selectivity of this technique would enable the detection and quantification of trace amounts of this compound and its isomers or related byproducts in a sample. nih.govshimadzu.com

Table 3: Overview of Hyphenated Techniques for Thiophene Carboxylic Acid Analysis

TechniquePrincipleAdvantages for this compound Analysis
GC-MSSeparation by gas chromatography followed by detection with mass spectrometry.Good for quantification and identification of the derivatized acid. shimadzu.com
LC-MSSeparation by liquid chromatography followed by detection with mass spectrometry.Suitable for direct analysis without derivatization, good for less volatile related compounds.
GC×GC-MSComprehensive two-dimensional GC separation coupled with mass spectrometry.Unparalleled separation power for complex samples, enabling detailed profiling of isomers and related thiophenic compounds.
LC-NMRLiquid chromatography coupled with Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information of separated components without the need for crystallization.

Applications in Advanced Organic Synthesis and Functional Materials Science

4-Ethylthiophene-3-carboxylic Acid as a Key Synthetic Building Block and Intermediate

This compound serves as a fundamental building block for the synthesis of a wide array of more complex organic structures. The carboxylic acid and the thiophene (B33073) ring's specific positions (2, 5) offer multiple reactive sites for a variety of chemical transformations.

The structure of this compound is a valuable scaffold for constructing more elaborate heterocyclic systems. whiterose.ac.ukslideshare.net Its derivatives are key intermediates in multi-step synthetic pathways. For instance, the corresponding ester, ethyl 4-ethylthiophene-3-carboxylate, can be synthesized and then undergo further reactions. youtube.com A documented synthetic route demonstrates its conversion to more complex thiophene derivatives through a sequence of hydrogenation, bromination, and cyanation to ultimately yield compounds like 5-cyano-4-ethylthiophene-3-carboxylic acid. youtube.com

The general reactivity of the thiophene-3-carboxylic acid framework allows it to be a starting material for various heterocyclic compounds, such as oxazolines and oxazoles, which have applications in medicinal chemistry and materials science. smolecule.com The presence of the 4-ethyl group in the target compound can be used to modulate the physical properties, such as solubility and crystallinity, of these resulting complex structures.

Table 1: Synthetic Pathway from a 4-Ethylthiophene-3-carboxylate Intermediate

Step Reagents Product Reference
Starting Material --- Ethyl 4-vinylthiophene-3-carboxylate youtube.com
Hydrogenation H₂, Catalyst Ethyl 4-ethylthiophene-3-carboxylate youtube.com
Bromination NBS in DMF Ethyl 5-bromo-4-ethylthiophene-3-carboxylate youtube.com
Cyanation CuCN in DMF Ethyl 5-cyano-4-ethylthiophene-3-carboxylate youtube.com

| Hydrolysis | Acid/Base | 5-Cyano-4-ethylthiophene-3-carboxylic acid | youtube.com |

Thiophene-based carboxylic acids are recognized as important precursors for novel monomers used in polymer chemistry. smolecule.com Specifically, thiophene-3-carboxylic acid has been used to prepare acetylene (B1199291) monomers, which are essential for the synthesis of polymers like poly(2-methylbut-2-enyl thiophene-3-carboxylate). smolecule.com

Following this established reactivity, this compound is a prime candidate for the development of new, functionalized monomers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, to create a diverse range of monomers suitable for polymerization. The ethyl group, meanwhile, can enhance the solubility of these monomers in organic solvents, which is a critical factor for solution-based polymerization techniques. These monomers can then be used to produce novel thiophene-containing copolyesters and other polymers with potentially enhanced thermal, mechanical, and barrier properties. mdpi.com

Role in Polymer Chemistry and Functional Materials Development

The unique electronic properties of the thiophene ring make it a cornerstone of modern functional materials, particularly in the realm of conductive polymers. The functionalization of thiophene monomers is a key strategy for fine-tuning the properties of the resulting polymers for specific applications.

Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is one of the most successful and widely used conductive polymers due to its high conductivity, stability, and optical transparency in its doped state. researchgate.netnih.govwikipedia.org The synthesis of PEDOT and its derivatives relies on the polymerization of functionalized thiophene monomers. researchgate.net

This compound represents a strategic monomer for creating new types of conductive polymers. The incorporation of this monomer into a polymer backbone would be expected to influence its electronic properties. The ethyl group can improve processability, while the carboxylic acid group can act as an internal dopant or a site for cross-linking, potentially enhancing the stability and conductivity of the material. By modifying the structure of the monomer, researchers can control the bandgap and redox properties of the final polymer, making it suitable for various organic semiconductor applications. researchgate.net

Conducting polymers derived from thiophenes are integral to the development of optoelectronic devices, including organic light-emitting diodes (OLEDs), electrochromic devices, and organic photovoltaics. researchgate.net The performance of these devices is highly dependent on the optical and electronic properties of the polymer layer. PEDOT, for example, is valued for its high transparency in the visible spectrum when in its conducting form. wikipedia.org

The use of this compound as a co-monomer in polymer synthesis provides a direct method for tuning the optoelectronic characteristics of the material. The ethyl and carboxylic acid functional groups alter the electron density along the polymer chain, which in turn modifies its absorption spectrum and energy levels (HOMO/LUMO). This allows for the rational design of materials with specific colors for electrochromic windows or optimized bandgaps for efficient charge separation in solar cells. researchgate.net

Modified PEDOT systems are extensively researched for their use as electrode materials in electrochemical energy storage devices like supercapacitors and batteries. researchgate.netgoogle.com PEDOT's high conductivity, rapid charge-discharge kinetics, and excellent cycling stability make it an attractive alternative to traditional inorganic materials. wikipedia.orgresearchgate.net

Introducing functional monomers like this compound into the PEDOT structure is a promising strategy for enhancing its energy storage capabilities. The carboxylic acid groups can improve the interfacial properties between the electrode and the electrolyte, potentially increasing the material's capacitance. Furthermore, these functional groups can facilitate better ion transport within the polymer matrix, which is crucial for high-power applications. The ethyl group can influence the polymer's morphology, leading to a higher surface area and greater accessibility for electrolyte ions, thereby boosting charge storage capacity. wikipedia.org Recent advancements have shown that structural modifications to PEDOT can lead to significant increases in charge storage capacity and cycle life, positioning these materials as candidates for next-generation energy storage. wikipedia.org

Table 2: Properties of PEDOT for Functional Material Applications

Property Typical Value/Characteristic Significance in Application Reference
Electrical Conductivity High (can exceed 1000 S/cm) Essential for use as electrodes and transparent conductors. wikipedia.org
Optical Transparency High in the visible spectrum (in doped state) Crucial for optoelectronic devices (OLEDs, solar cells). researchgate.netwikipedia.org
Electrochemical Stability Excellent cycling stability (>70,000 cycles reported) Ensures long lifespan in energy storage devices. wikipedia.org
Bandgap Moderate (typically 1.6-1.7 eV) Can be tuned by derivatization for specific semiconductor applications. researchgate.net

| Processability | Often processed as a dispersion (e.g., PEDOT:PSS) | Allows for solution-based coating and printing techniques. | wikipedia.org |

Table 3: Compound Reference List

Compound Name
This compound
Ethyl 4-ethylthiophene-3-carboxylate
3,4-dibromothiophene (B32776)
5-cyano-4-ethylthiophene-3-carboxylic acid
Ethyl 4-vinylthiophene-3-carboxylate
Ethyl 5-bromo-4-ethylthiophene-3-carboxylate
Ethyl 5-cyano-4-ethylthiophene-3-carboxylate
Thiophene-3-carboxylic acid
Oxazolines
Oxazoles
poly(2-methylbut-2-enyl thiophene-3-carboxylate)
Poly(3,4-ethylenedioxythiophene) (PEDOT)
3,4-ethylenedioxythiophene (EDOT)
Polystyrene sulfonate (PSS)

No Direct Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings have been identified detailing the use of this compound in the fields of advanced organic synthesis and functional materials science, particularly concerning its contribution to catalysis research.

Extensive queries aimed at uncovering the role of this compound in the design and synthesis of ligands for metal-catalyzed reactions or its involvement in transition metal-catalyzed carbonylation processes did not yield any relevant results. The scientific community has published extensively on the broader categories of thiophene derivatives and carboxylic acids in catalysis. For instance, various thiophene-containing molecules have been successfully employed as ligands in a range of metal-catalyzed cross-coupling reactions, and the catalytic conversion of carboxylic acids is a well-established area of study.

However, the specific compound, this compound, does not appear to be a subject of published research within this context. While related molecules, such as other substituted thiophene carboxylic acids and their esters, have been investigated for their potential in materials science and as precursors for biologically active compounds, the direct application of this compound in the design of catalytic ligands or in carbonylation reactions remains undocumented in the available literature.

This lack of specific data prevents a detailed discussion on its contributions to:

Contribution to Catalysis Research

Investigations in Transition Metal-Catalyzed Carbonylation Processes:No studies were located that investigate the use of this compound as a substrate, ligand, or precursor in transition metal-catalyzed carbonylation reactions.

Therefore, an article focusing solely on the specified catalytic applications of this compound cannot be generated at this time due to the absence of foundational research in this specific area.

Q & A

Q. Example Protocol :

Synthesize 3-bromo-4-ethylthiophene via alkylation.

Perform carboxylation using n-BuLi and dry ice.

Purify via recrystallization (ethanol/water) and confirm purity by HPLC .

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

Basic Research Question
Prioritize the following:

  • ¹H/¹³C NMR : Confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and carboxyl proton absence (indicative of deprotonation).
  • IR Spectroscopy : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peak (M⁺) and fragmentation patterns consistent with the ethyl and carboxyl groups.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMO) to identify reactive sites. High electrophilicity at the 5-position (due to carboxyl group electron-withdrawing effects) favors nucleophilic attack.
  • Reactivity Screening : Simulate reaction pathways (e.g., SNAr with amines) using software like Gaussian or ORCA. Validate predictions with small-scale experiments (e.g., reactions with morpholine under mild conditions).
  • Contradiction Resolution : Discrepancies between predicted and observed reactivity may arise from solvent effects or steric hindrance—adjust models using implicit solvation or conformational analysis .

What strategies resolve contradictions in biological activity data for this compound derivatives across different assay models?

Advanced Research Question

  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Structural-Activity Relationships (SAR) : Compare derivatives with modified substituents (e.g., replacing ethyl with methyl) to isolate pharmacophoric groups.
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies to identify target specificity. For example, conflicting cytotoxicity data may stem from off-target effects—validate via siRNA knockdown .

What are the recommended safety protocols when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors or dust.
  • Storage : Keep in a cool, dry place away from oxidizers (e.g., peroxides) due to potential exothermic reactions.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

How can the electronic properties of this compound be tuned through structural modifications to enhance its performance in organic electronic applications?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (–NO₂) or cyano (–CN) groups at the 5-position to lower LUMO energy, enhancing n-type semiconductor behavior.
  • Conjugation Extension : Attach π-conjugated substituents (e.g., vinyl or phenyl groups) to improve charge carrier mobility.
  • Device Fabrication : Test modified derivatives in organic field-effect transistors (OFETs) by spin-coating thin films and measuring mobility (≥0.1 cm²/V·s target) .

Q. Tables for Key Data

Synthetic Step Reagents/ConditionsKey IntermediateReference
EthylationEthyl bromide, AlCl₃, 0–5°C4-Ethylthiophene
Carboxylationn-BuLi, CO₂, THF, –78°C4-Ethylthiophene-3-carboxylate
Spectroscopic Feature Diagnostic SignalInterpretation
¹H NMR (Ethyl)δ 1.3 (t, 3H), δ 2.8 (q, 2H)Confirms ethyl substitution
IR (Carboxyl)1700 cm⁻¹ (C=O)Validates carboxylic acid

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Feasible Synthetic Routes

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4-Ethylthiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Ethylthiophene-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.